N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone

Description

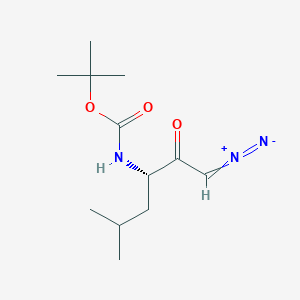

N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone (hereafter referred to by its full systematic name) is a synthetic organic compound characterized by a diazomethane functional group and a tert-butyloxycarbonyl (Boc)-protected leucine residue. The Boc group serves as a common amine-protecting moiety in peptide synthesis, while the diazomethane unit is reactive, enabling applications in alkylation or crosslinking reactions.

Propriétés

IUPAC Name |

tert-butyl N-[(3S)-1-diazo-5-methyl-2-oxohexan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3/c1-8(2)6-9(10(16)7-14-13)15-11(17)18-12(3,4)5/h7-9H,6H2,1-5H3,(H,15,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECQFLSUODDBDO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712102 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52716-48-0 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a diazonium group through diazotization reactions. The final step involves the formation of the methylhexenolate moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the diazonium group to an amino group.

Substitution: The diazonium group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.

Applications De Recherche Scientifique

N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone involves its interaction with molecular targets through its functional groups. The diazonium group can form covalent bonds with nucleophiles, while the Boc-protected amino group can be deprotected under acidic conditions to reveal the active amino group. These interactions can modulate various biochemical pathways and molecular processes.

Comparaison Avec Des Composés Similaires

Methodological Considerations for Comparative Studies

As emphasized in , similarity assessments require multi-parameter analysis:

2D/3D Descriptors : Topological polar surface area, logP, and steric parameters.

Reaction Kinetics : Comparative studies of diazomethane vs. diazoacetate half-lives.

Computational Modeling : Docking simulations to predict target engagement (e.g., proteases vs. kinases).

Critical Challenges :

- Thermodynamic Instability : Diazomethane derivatives may decompose under ambient conditions, complicating direct comparisons with stable analogs.

- Stereochemical Sensitivity : The (S)-configuration in the target compound could confer distinct binding vs. racemic mixtures.

Activité Biologique

N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, commonly referred to as (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone, is a synthetic compound notable for its unique structural features and significant biological activities. This article explores its biological activity, focusing on its mechanisms as an enzyme inhibitor, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₂₁N₃O₃ and a molecular weight of approximately 255.31 g/mol. The structure includes a t-butyloxycarbonyl (Boc) protecting group on the L-leucine residue and a diazomethane moiety, which is crucial for its reactivity in various biological contexts. The presence of the diazo group allows for selective reactions that can lead to significant biological effects.

Enzyme Inhibition

Research indicates that N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane acts as an enzyme inhibitor , particularly targeting proteases, which are essential in numerous biological processes. Proteases play critical roles in protein degradation, cell signaling, and viral replication. Inhibition of these enzymes can disrupt disease mechanisms, making this compound a candidate for therapeutic development against conditions such as viral infections.

Key Findings:

- Studies have shown that this compound can effectively inhibit specific proteases involved in viral infections, including those related to COVID-19. Its structural properties enhance its interaction with these enzymes, leading to significant inhibition of their activity .

Case Studies

Comparative Analysis with Related Compounds

To better understand the unique properties of N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-alpha-t-Butyloxycarbonyl-L-valinyl-diazomethane | Similar Boc protection; valine instead of leucine | Valine may exhibit different biological activity |

| N-alpha-t-Butyloxycarbonyl-L-alanyldiazomethane | Contains alanine; similar diazo functionality | Alanine's smaller side chain alters reactivity |

| (S)-3-Boc-amino-1-diazo-5-methyl-2-pentanone | Contains a pentanone backbone; less steric hindrance | Different carbon skeleton affects reactivity |

This table highlights how variations in amino acid composition and side chains can influence biological activity and enzyme interactions.

Synthesis and Applications

The synthesis of N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane involves several key steps that ensure high purity and yield. The Boc group provides stability during synthesis while allowing selective reactions that enhance its bioactivity.

Applications:

- Drug Development : Given its inhibitory effects on proteases, this compound has potential applications in developing antiviral drugs.

- Research Tool : Its unique structure makes it a valuable tool for studying enzyme mechanisms and interactions in biochemical research.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how is purity ensured?

Answer:

The synthesis typically involves sequential protection of the leucine residue with a Boc group followed by diazomethane functionalization. Key steps include:

- Boc Protection : Use tert-butoxycarbonyl anhydride (Boc₂O) in a basic medium (e.g., DMAP/THF) to protect the amino group of L-leucine .

- Diazomethane Introduction : React the Boc-protected intermediate with diazomethane precursors (e.g., trimethylsilyl diazomethane) under anhydrous conditions .

- Purification : Employ reversed-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product, with purity confirmed by ≥95% peak area integration. LC-MS or high-resolution NMR (e.g., ¹³C DEPT for diazo group confirmation at δ ~120 ppm) ensures structural fidelity .

Basic: How does this compound facilitate peptide synthesis compared to unprotected amino acids?

Answer:

The Boc group stabilizes the amino group during solid-phase peptide synthesis (SPPS), preventing undesired side reactions (e.g., racemization). The diazomethane moiety can act as a carbene precursor for late-stage functionalization, enabling crosslinking or cyclopropanation in peptide chains. Unlike unprotected leucine, this derivative enhances solubility in organic solvents (e.g., DCM or DMF), critical for SPPS .

Advanced: What mechanistic role does the diazo group play in cyclopropanation reactions?

Answer:

Under thermal or photolytic conditions, the diazo group decomposes to generate a carbene intermediate, which undergoes [2+1] cycloaddition with alkenes to form cyclopropanes. For example:

- Reaction Conditions : UV light (λ = 365 nm) or Cu(I) catalysis in anhydrous toluene.

- Stereoselectivity : The chiral Boc-leucine residue induces asymmetry, favoring cis-cyclopropane formation (dr > 4:1 in model substrates) .

- Limitations : Competing C-H insertion or dimerization may occur; optimizing solvent polarity and catalyst loading mitigates these pathways .

Advanced: How does the Boc group influence reaction pathways compared to Fmoc or Cbz protection?

Answer:

| Protecting Group | Stability | Deprotection Conditions | Solubility |

|---|---|---|---|

| Boc | Acid-labile (TFA) | Mild (20% TFA/DCM) | High in organics |

| Fmoc | Base-labile (piperidine) | Compatible with SPPS | Moderate |

| Cbz | Hydrogenolysis (H₂/Pd-C) | Risk of peptide reduction | Low |

The Boc group’s acid-lability allows orthogonal deprotection in multi-step syntheses, while its hydrophobicity improves crystallization. However, Fmoc is preferred for base-sensitive substrates .

Advanced: What strategies mitigate the instability of the diazo group during storage and handling?

Answer:

- Storage : Lyophilize and store under argon at -20°C; avoid exposure to light/moisture.

- Handling : Use Schlenk-line techniques for air-sensitive transfers.

- Stabilization : Co-crystallize with inert matrices (e.g., trehalose) or use stabilizers like BHT (0.01% w/w) to prevent decomposition .

Advanced: How can researchers analyze stereochemical outcomes in reactions involving this compound?

Answer:

- Chiral HPLC : Use a Chiralpak IA-3 column (hexane/IPA, 90:10) to resolve enantiomers (Rₜ difference ≥ 2 min).

- VCD Spectroscopy : Vibrational circular dichroism confirms absolute configuration by correlating with computed spectra (DFT/B3LYP/6-31G*).

- X-ray Crystallography : Single-crystal analysis of derivatives (e.g., cyclopropane adducts) provides unambiguous stereochemical assignment .

Advanced: How should researchers address contradictory literature reports on this compound’s reactivity?

Answer:

Contradictions often arise from divergent reaction conditions or analytical methods. To resolve discrepancies:

Replicate Experiments : Standardize variables (e.g., solvent purity, catalyst batch).

In Situ Monitoring : Use FTIR or Raman spectroscopy to track diazo decomposition kinetics.

Controlled Studies : Compare Boc-protected vs. unprotected analogs to isolate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.